alpha-Benzoin oxime

描述

Historical Context and Significance in Analytical Chemistry

Alpha-benzoin oxime holds significant historical importance in the field of analytical chemistry, particularly for the determination of certain metal ions. Its most frequent historical application has been in the determination of copper(II). guidechem.com Beyond copper, it has also been recognized for forming stable complexes with molybdenum(VI), tungsten(VI), and vanadium(V). These complexes are insoluble in water, facilitating their extraction with chloroform (B151607). guidechem.com

Historically, this compound has been employed in gravimetric methods for the quantitative precipitation of copper from solutions, typically under hot conditions containing ammonium (B1175870) hydroxide (B78521) or sodium tartrate. guidechem.com The use of excess reagent was crucial for complete precipitation, although this necessitated careful procedures to prevent contamination of the precipitate. guidechem.com This characteristic chelating ability made it a valuable reagent for the inspection and determination of copper, molybdenum, and tungsten, as well as a chelating agent in the extraction of tantalum, vanadium, and tungsten. lookchem.commdpi.comlookchem.com Early research, dating back to the 1930s, detailed its use in the determination of molybdenum, including its application in the analysis of steel samples. nist.govnist.gov

Evolution of Research Interests in this compound

Research interest in this compound has evolved beyond its traditional role in gravimetric analysis. While its utility in the determination of metals like copper, molybdenum, and tungsten remains relevant, particularly in techniques like spectrophotometry and solid phase extraction, newer applications have emerged. guidechem.comscience.govisca.me

The challenges associated with gravimetric methods, such as potential contamination from excess reagent, led to the exploration of alternative techniques like combined solvent extraction-spectrophotometric measurements, where this compound's ability to form colored complexes is leveraged. guidechem.com For instance, the copper chelate in chloroform solution exhibits an absorption maximum at 440 nm, enabling its spectrophotometric determination. guidechem.com

More recent research has investigated the immobilization of this compound onto solid supports, such as resins, for the preconcentration and separation of trace metal ions like Pb(II), Cd(II), Co(II), and Cr(III) from environmental samples. science.gov This highlights a shift towards utilizing its chelating properties in more advanced separation and preconcentration techniques.

Furthermore, studies have explored the reactivity of this compound with metal ions like molybdenum(VI) under varying conditions, leading to the formation of different coordination complexes. tandfonline.comacs.org This indicates an interest in understanding the fundamental coordination chemistry of this compound.

Current Trends and Emerging Applications in Advanced Materials and Catalysis

Current research trends and emerging applications of this compound extend into the fields of advanced materials and catalysis. One notable area is its use as a ligand in transition-metal complex catalyst chemistry. chemicalland21.com

Recent studies have demonstrated the application of this compound as a ligand in copper-catalyzed C-N coupling reactions. mdpi.comnih.govresearcher.liferesearchgate.net This represents a significant departure from its traditional analytical uses, showcasing its potential in organic synthesis. These catalytic systems have been shown to facilitate the coupling of (hetero)aryl halides with various N-nucleophiles, including azoles, piperidine, pyrrolidine, and amino acids, often resulting in moderate to excellent yields. mdpi.comnih.govresearchgate.net This is particularly relevant for the synthesis of N-arylated compounds, which are common structural motifs in pharmaceuticals. mdpi.comresearchgate.net

Another emerging application involves the use of this compound in supported catalysts. For example, copper(II) this compound complexes have been synthesized and immobilized on polymer supports, such as poly(methacrylic acid-ethylene glycol dimethacrylate), for use as recyclable catalysts in the selective oxidation of alcohols to aldehydes. scispace.com This demonstrates its potential in developing more efficient and environmentally friendly catalytic processes.

The exploration of this compound in the synthesis and characterization of mixed ligand transition metal complexes, including those with cobalt(II), nickel(II), and copper(II), also points towards its role in the development of new materials with potential applications. researcher.life

Defining the Scope of Academic Inquiry into this compound

The academic inquiry into this compound is broadly focused on understanding and expanding its chemical properties and applications. The scope of research includes:

Coordination Chemistry: Investigating its interactions with various metal ions to understand complex formation, structure, and stability under different conditions. tandfonline.comacs.org

Analytical Chemistry: Developing and refining methods for the detection, separation, and preconcentration of metal ions using this compound as a chelating agent or reagent, including spectrophotometric and solid-phase extraction techniques. guidechem.comscience.govisca.me

Catalysis: Exploring its potential as a ligand in homogeneous and heterogeneous catalytic systems for various organic transformations, such as C-N coupling reactions and oxidation reactions. mdpi.comnih.govresearcher.liferesearchgate.netscispace.com

Materials Science: Synthesizing and characterizing metal complexes of this compound for potential use in the development of new functional materials. researcher.life

Synthetic Methodology: Investigating efficient and scalable methods for the synthesis of this compound itself. google.com

The academic inquiry is driven by the unique chelating ability of this compound and the potential to leverage this property in diverse chemical applications, moving from its historical analytical uses to modern catalytic and materials science contexts.

Data Tables:

While extensive quantitative data tables were not consistently available across the search results for direct inclusion, the following summarizes key physical properties and analytical applications mentioned:

| Property | Value | Source(s) |

| Chemical Formula | C₁₄H₁₃NO₂ | guidechem.comguidechem.comthermofisher.insigmaaldrich.com |

| Molecular Weight | 227.26 g/mol | chemicalland21.comlookchem.comsigmaaldrich.comnih.gov |

| CAS Number | 441-38-3 | guidechem.comthermofisher.insigmaaldrich.comnih.gov |

| Appearance | White to light yellow crystalline powder | guidechem.comchembk.comchemicalland21.comlookchem.com |

| Melting Point | 153-155 °C (lit.) or 151-152 °C | chembk.comchemicalland21.comlookchem.com |

| Solubility | Soluble in ethanol (B145695), aqueous NH₄OH; slightly soluble in water | chembk.comchemicalland21.com |

| Copper Chelate Abs. Max (Chloroform) | 440 nm | guidechem.com |

Detailed Research Findings (Examples):

Molybdenum Complex Formation: Research on the reactivity of this compound with molybdenum(VI) has shown the formation of different complexes depending on pH and ligand/metal ratio. Examples include monomeric [MoO₂(HL₁)₂]·H₂O and dimeric complexes like [Mo₂O₅(HL²)₂(L²)₂]·H₂O and [Mo₂O₅(L²)₂(HL³)₂], where HL₁, L², and HL³ represent different forms derived from this compound. tandfonline.com

Catalytic C-N Coupling: In Cu(II)-catalyzed C-N coupling reactions, this compound has been identified as a key ligand promoting the reaction between (hetero)aryl halides and N-nucleophiles. This system has been successfully applied to a range of substrates, including azoles, piperidine, pyrrolidine, and amino acids, providing access to N-arylated compounds. mdpi.comnih.govresearchgate.net

Solid Phase Extraction: this compound immobilized on Amberlite XAD-2000 resin has been used for the preconcentration of U(VI), Th(IV), and Zr(IV) ions, achieving enrichment factors of 100 and low detection limits. science.gov Similarly, immobilization on SP70 chelating resin has been explored for preconcentration-separation of Pb(II), Cd(II), Co(II), and Cr(III). science.gov

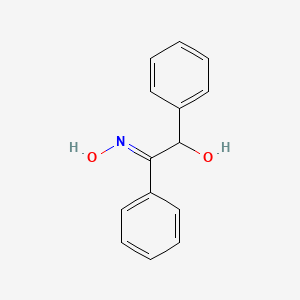

Structure

3D Structure

属性

IUPAC Name |

(2E)-2-hydroxyimino-1,2-diphenylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c16-14(12-9-5-2-6-10-12)13(15-17)11-7-3-1-4-8-11/h1-10,14,16-17H/b15-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAKHLWOJMHVUJC-FYWRMAATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=NO)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(/C(=N/O)/C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301341250 | |

| Record name | Cupron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301341250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Alfa Aesar MSDS] | |

| Record name | Benzoin oxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

>34.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49675061 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

574-13-0, 441-38-3, 5928-63-2 | |

| Record name | Cupron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoin oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000441383 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoin oxime, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoin oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=659 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-hydroxy-1,2-diphenyl-, oxime | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2-hydroxy-1,2-diphenyl-, 1-oxime, (1E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cupron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301341250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoinoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-(±)-2-hydroxy-1,2-diphenylethan-1-one oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.150 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-2-hydroxy-1,2-diphenylethan-1-one oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.517 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZOIN OXIME, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W7F9B656N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of Alpha Benzoin Oxime

Established Synthetic Routes

The synthesis of alpha-benzoin oxime commonly proceeds via the oximation of benzoin (B196080), a reaction involving the condensation of the ketone group in benzoin with hydroxylamine (B1172632) or a hydroxylamine salt.

Condensation of Benzoin with Hydroxylamine Hydrochloride

A widely used method for synthesizing this compound is the condensation of benzoin with hydroxylamine hydrochloride. This reaction typically takes place in a solvent mixture under controlled temperature conditions tandfonline.com. The use of hydroxylamine hydrochloride necessitates the presence of a base to liberate the free hydroxylamine, which is the active nucleophile in the oximation reaction quora.com.

Reaction Scheme:

Benzoin + Hydroxylamine Hydrochloride → this compound + Water + Hydrogen Chloride

Catalyst Selection and Optimization

The condensation of benzoin with hydroxylamine hydrochloride can be influenced by the choice of catalyst. Both acidic and basic catalysts can be employed to control reaction kinetics and minimize the formation of byproducts . Basic conditions are frequently used to neutralize the hydroxylamine hydrochloride and generate the free hydroxylamine in situ quora.com. Sodium acetate (B1210297) is commonly cited as a base catalyst in this reaction . Other bases such as sodium hydroxide (B78521), potassium hydroxide, sodium carbonate, or potassium carbonate can also be used google.com. The molar ratio of the base to benzoin or hydroxylamine hydrochloride is a critical parameter that can affect the reaction outcome google.com.

Solvent Systems and Their Influence on Reaction Kinetics

The choice of solvent system plays a significant role in the efficiency and kinetics of the benzoin oximation. Ethanol (B145695)/water mixtures are commonly employed . Ethanol, a polar aprotic solvent, is reported to enhance the solubility of intermediates and reduce side reactions . The solubility of this compound itself is moderate in polar aprotic solvents like ethanol (0.1 g/mL) but limited in water (0.01 g/mL at 25°C) . Nonpolar solvents show significantly lower solubility . The use of alcoholic solutions of hydroxylamine hydrochloride is also described, with methanol (B129727) and ethanol being suitable alcohols google.com.

Temperature Control and Reaction Duration

Temperature is a critical factor in the condensation reaction. The reaction is often carried out under reflux conditions . Temperatures ranging from room temperature (5-40°C) to elevated temperatures (e.g., 75°C or 80°C) have been reported google.comambeed.comsciencemadness.org. Reaction times can vary, with durations of 5-10 hours at room temperature or around 1 hour at higher temperatures being reported google.comsciencemadness.org. Heating the reaction mixture at 60-70°C for a specific duration has also been described researchgate.net. Monitoring the reaction progress, for instance, by thin-layer chromatography (TLC), is essential to determine the optimal reaction duration zenodo.org.

Pyridine (B92270) Method

The pyridine method is another synthetic route for preparing this compound. In this method, pyridine serves a dual role as both the solvent and a base to neutralize hydroxylamine hydrochloride google.com. The reaction is typically conducted at 0°C google.com. A notable drawback of the pyridine method is reported to be the low yield of the product google.com. Purification using chromatographic separation or recrystallization from benzene (B151609) has been described, yielding varying product percentages google.com. The use of pyridine as a solvent is also associated with its pungent odor and environmental concerns google.com.

Aqueous Sodium Hydroxide Solution-Ethanol Method

This method involves the use of an aqueous sodium hydroxide solution and ethanol as the solvent system google.com. Sodium hydroxide is used to neutralize hydroxylamine hydrochloride in an aqueous solution before the reaction google.com. Benzoin is dissolved in ethanol, and then the two solutions are combined and heated under reflux conditions google.com. Recrystallization is typically employed for the separation and purification of the reaction product in this method google.com.

Here is a summary of some reported synthetic conditions and yields:

| Method | Reactants | Catalyst/Base | Solvent System | Temperature | Duration | Reported Yield (%) | Purity/Notes | Source |

| Condensation of Benzoin with Hydroxylamine HCl | Benzoin, Hydroxylamine Hydrochloride | Sodium Acetate | Ethanol-Water | Reflux | Not specified | Not specified | Product purified by recrystallization | |

| Condensation of Benzoin with Hydroxylamine HCl | Benzoin, Hydroxylamine Hydrochloride | Acidic or Basic | Polar Aprotic Solvents (e.g., ethanol) | Reflux | Not specified | Not specified | Purification by recrystallization or chromatography | |

| Condensation of Benzoin with Hydroxylamine HCl | Benzoin, Hydroxylamine Hydrochloride, Carbonate powder | Carbonate powder (e.g., sodium bicarbonate) | Alcoholic solution (methanol or ethanol) | Room temperature (5-40°C) | 5-10 hours | 95-99% (crude), 71-75% (pure) | Pure product obtained after refluxing with benzene | google.comgoogle.com |

| Condensation of Benzoin with Hydroxylamine HCl | Benzoin, Hydroxylamine Hydrochloride | NaOH | Isopropanol/Water | 80°C | 1 hour | 98% (crude) | Crude product obtained, recrystallized from methanol/water | sciencemadness.orgsciencemadness.org |

| Condensation of Benzoin with Hydroxylamine HCl | Benzoin, Hydroxylamine Hydrochloride | Triethylamine | Ethanol | 75°C | 24 hours | 79% | Product obtained after extraction and drying | ambeed.com |

| Pyridine Method | Benzoin, Hydroxylamine Hydrochloride | Pyridine | Pyridine | 0°C | Not specified | 58% (chromatography), 23% (recrystallization) | Low yield reported | google.com |

| Aqueous Sodium Hydroxide Solution-Ethanol Method | Benzoin, Hydroxylamine Hydrochloride, Sodium Hydroxide | Sodium Hydroxide | Aqueous NaOH solution-Ethanol | Heating reflux | Not specified | Not specified | Product purified by recrystallization | google.com |

Detailed Research Findings:

Research into the synthesis of this compound has explored various aspects to optimize the reaction. The condensation of benzoin with hydroxylamine hydrochloride is a fundamental approach tandfonline.com. Studies have investigated the use of different catalysts, including acidic and basic systems, to control the reaction rate and improve selectivity . Sodium acetate is a commonly reported base catalyst . The role of the solvent system, such as ethanol-water mixtures or polar aprotic solvents like ethanol, in influencing reaction kinetics and intermediate solubility has also been a subject of research . Temperature control, often involving reflux conditions, and reaction duration are adjusted to achieve optimal yields and purity google.comambeed.comsciencemadness.org.

Alternative methods like the pyridine method and the aqueous sodium hydroxide solution-ethanol method have also been developed, each with its own set of conditions and reported outcomes google.com. The pyridine method, while described, is noted for its potentially lower yields compared to other routes google.com. The aqueous sodium hydroxide solution-ethanol method involves the prior neutralization of hydroxylamine hydrochloride and subsequent reaction under reflux google.com.

Recent research has also explored green synthesis approaches for this compound, including methods starting from benzaldehyde (B42025) catalyzed by imidazolium (B1220033) salts to form benzoin as an intermediate, followed by oximation sioc-journal.cngoogle.com. Temperature control during the oximation step in such methods can influence the selective formation of cis-trans isomers of this compound sioc-journal.cn.

Green Synthesis Approaches

Green chemistry approaches for the synthesis of this compound aim to minimize environmental impact through the use of milder conditions, less toxic reagents, and efficient processes. One reported green synthesis method utilizes benzaldehyde as the starting material. This approach involves the synthesis of the intermediate alpha-benzoin catalyzed by a dicationic imidazolium salt, operating through a nitrogen heterocyclic carbene mechanism. sioc-journal.cnsioc-journal.cn This method is characterized by its mild conditions, lower cost, environmental friendliness, and good yield. sioc-journal.cnsioc-journal.cn In the subsequent oximation reaction to form this compound, the selective control of cis-trans isomers can be achieved by adjusting the reaction temperature. sioc-journal.cn

Purification and Isolation Techniques

Obtaining this compound with high purity is crucial for its various applications. Several techniques are employed for the purification and isolation of the synthesized product.

Purification and Isolation Techniques

Recrystallization Protocols

Recrystallization is a common and effective method for purifying this compound. This technique relies on the difference in solubility of the compound and impurities in a given solvent or mixture of solvents at different temperatures.

Ethanol/water mixtures are frequently used for the recrystallization of this compound. ambeed.com The crude product is typically dissolved in a minimum amount of hot ethanol, and then hot water is added to the solution to induce crystallization upon cooling. mnstate.edu This method leverages the good solubility of this compound in hot ethanol and its reduced solubility upon the addition of water.

Recrystallization from benzene has also been reported as a purification method for this compound. google.com A patent describes obtaining pure this compound with a melting point of 154-155 °C and a yield of 71-75% by refluxing the crude product in an appropriate amount of benzene for approximately half an hour. google.comgoogle.com While effective, the use of benzene is subject to environmental and safety considerations.

Chromatographic Separations

Chromatographic techniques, particularly column chromatography, are also utilized for the purification of this compound, especially when high purity is required or for separating isomeric mixtures.

Column chromatography using silica (B1680970) gel as the stationary phase is a reported method for purifying this compound. sioc-journal.cn Elution is typically performed using mixtures of solvents such as ethyl acetate and hexane (B92381) or petroleum ether and ethyl acetate. mdpi.comresearchgate.net This technique allows for the separation of this compound from byproducts and impurities based on their differential affinities for the stationary and mobile phases. Gradient elution can be employed to achieve complete separation of cis-trans isomers. sioc-journal.cn

Chemical Reactivity and Transformation Mechanisms

This compound undergoes various chemical reactions, characteristic of oximes and compounds containing hydroxyl and aromatic functionalities.

Chemical Reactivity and Transformation Mechanisms

Oxidation Reactions

This compound can be oxidized to form benzil (B1666583) oxime. This transformation involves the oxidation of the hydroxyl group and/or the carbon-nitrogen double bond.

Oxidizing agents such as nitric acid or copper(II) salts can be used to effect this oxidation. For instance, the reaction with nitric acid leads to the formation of benzil oxime. Copper(II) salts, such as copper(II) sulfate, supported on alumina (B75360) have also been shown to oxidize benzoins to benzils under microwave irradiation, suggesting the potential for similar oxidative transformations of this compound catalyzed by copper(II) species. researchgate.net The reactivity of this compound with molybdenum(VI) has been shown to lead to oxidized forms depending on the reaction conditions. tandfonline.comresearchgate.net

Reduction Reactions

Reduction of this compound can yield benzoin or other reduced derivatives. This typically involves the reduction of the oxime functional group.

Substitution Reactions involving the Oxime Moiety

The oxime functional group (-C=N-OH) in this compound can undergo substitution reactions where the hydroxylamine portion is replaced by other functional groups. While specific detailed examples of substitution reactions solely focused on the oxime moiety of this compound in isolation are not extensively detailed in the provided texts, the general reactivity of oximes in substitution processes is known. Common reagents and conditions for such reactions on oximes can include oxidizing agents, reducing agents, and bases. For instance, oxidation of oximes can lead to nitro compounds or, under specific conditions, cleavage products. wikipedia.org Reduction of oximes can yield amines. wikipedia.org

Hydrolysis Reactions and Products

Hydrolysis of oximes typically results in the regeneration of the corresponding carbonyl compound (aldehyde or ketone) and hydroxylamine. wikipedia.org In the case of this compound, hydrolysis would yield benzoin and hydroxylamine. researchgate.nettandfonline.comresearchgate.net Studies have shown that under certain conditions, such as in the presence of vanadium(III) as a catalyst, this compound is hydrolyzed to benzoin. researchgate.nettandfonline.comresearchgate.net

Research on the reactivity of this compound with metal ions like molybdenum(VI) and vanadium(V) has also indicated hydrolysis as a contributing reaction pathway, leading to complexes incorporating the hydrolyzed form of this compound, which is benzoin. researchgate.netresearchgate.net For example, reactions with molybdenum(VI) can yield complexes where the ligand is the hydrolyzed form, C₆H₅(C=O)(CHOH)C₆H₅. researchgate.netresearchgate.net

Isomerization Studies (e.g., cis-trans isomer control and separation)

Oximes, including this compound, exhibit Z (syn) and E (anti) isomerism around the C=N double bond, determined by the relative positions of the hydroxyl group and the substituents on the carbon. chemicalland21.com While this compound is primarily isolated in the Z configuration, the E isomer can be obtained. Treating mixtures of E and Z isomers with protic acids in anhydrous solvents can selectively precipitate the E isomer as an immonium complex, indicating that isomerization occurs and the E configuration is thermodynamically more stable in acidic media.

Research has explored methods for the selective control and separation of these cis-trans isomers. Adjusting reaction temperature during the oximation reaction of benzoin can influence the selective formation of the cis-trans isomers. sioc-journal.cn Complete separation of these isomers can be achieved using techniques such as column chromatography with gradient elution. sioc-journal.cn Studies on the catalytic hydrogenation of benzoin oxime isomers using palladium on charcoal have also investigated the syn-anti isomerization in connection with stereoselectivity. oup.comcapes.gov.br

Coordination Chemistry of Alpha Benzoin Oxime

Ligand Properties and Coordination Modes

Alpha-benzoin oxime's effectiveness as a ligand stems from its specific structural features, which allow it to bind to metal ions in various ways.

Donor Atoms and Chelating Capabilities (N and O atoms)

This compound possesses two key functional groups that contain donor atoms with lone pairs of electrons available for coordination: the hydroxyl (-OH) group and the oxime (-NOH) group. The oxygen atom of the hydroxyl group and the nitrogen atom of the oxime group are the primary sites for coordination with metal ions. asianpubs.org

This arrangement of donor atoms allows this compound to act as a chelating agent. Chelation is a process where a single ligand binds to a central metal ion at two or more points, forming a stable, ring-like structure known as a chelate. beloit.edunih.gov In the case of this compound, it can form a stable five-membered ring with a metal ion, which enhances the stability of the resulting complex. nih.gov

Formation of Metal-Ligand Complexes

This compound reacts with a wide range of metal ions to form coordination complexes. The formation of these complexes is often influenced by factors such as pH and the ratio of ligand to metal. researchgate.netresearchgate.net For instance, its reactivity with molybdenum(VI) and tungsten(VI) is dependent on these experimental conditions, leading to the formation of various monomeric and dimeric complexes. researchgate.netresearchgate.net

Research has documented the formation of this compound complexes with several transition metals, including:

Nickel(II): Forms an orange-colored complex in an ammoniacal medium at pH 9. isca.meindexcopernicus.com

Molybdenum(VI): Forms various complexes, with the reaction being dependent on pH and the ligand-to-metal ratio. researchgate.nettandfonline.com

Tungsten(VI): Reactivity is similar to Molybdenum(VI), forming different complexes based on experimental conditions. researchgate.net

Vanadium(V): Leads to the formation of various compounds, including dimeric coordination complexes and decavanadate adducts. researchgate.netresearchgate.net

Copper(II), Cobalt(II), and Zinc(II): Have been synthesized and characterized, showing a metal-to-ligand ratio of 1:2. jocpr.com

Chromium(III): Forms both mononuclear and binuclear complexes. researchgate.net

Copper(II): Can form decanuclear complexes with a loop or single-strand molecular wheel topology. ufl.edu

The formation of these complexes often results in products that are insoluble in water but can be extracted with organic solvents like chloroform (B151607).

Stoichiometry and Empirical Formula Determination of Metal Complexes

Determining the stoichiometry, or the ratio of metal to ligand in a complex, is crucial for understanding its structure and properties. Several spectrophotometric methods are commonly employed for this purpose. These methods rely on measuring the absorbance of solutions containing the metal-ligand complex.

The mole-ratio method is an alternative to the method of continuous variations for determining the stoichiometry of metal-ligand complexes. asdlib.orglibretexts.org In this technique, the concentration of one component (usually the metal ion) is held constant while the concentration of the other component (the ligand) is systematically varied. asdlib.orglibretexts.orgsci-hub.box The absorbance of the solution is then measured at a wavelength where the metal-ligand complex absorbs light. asdlib.org

A graph of absorbance versus the mole ratio of the ligand to the metal is plotted. The plot typically consists of two linear portions with different slopes. The intersection of the extrapolated linear portions of the graph corresponds to the stoichiometric ratio of the ligand to the metal in the complex. sci-hub.box This method has been successfully used to determine the 1:2 metal-to-ligand ratio of the Nickel(II)-alpha-benzoin oxime complex. indexcopernicus.com

Interactive Data Table: Mole Ratio Method for a Generic M:L₂ Complex

| Mole Ratio (L/M) | Absorbance |

| 0.0 | 0.05 |

| 0.5 | 0.20 |

| 1.0 | 0.40 |

| 1.5 | 0.60 |

| 2.0 | 0.80 |

| 2.5 | 0.81 |

| 3.0 | 0.82 |

| 3.5 | 0.82 |

| Note: This table contains illustrative data. The plot would show a break or change in slope around the mole ratio of 2.0, indicating a 1:2 (M:L) stoichiometry. |

The isomolar series method, also known as Job's method or the method of continuous variation, is a widely used technique to determine the stoichiometry of a metal-ligand complex in solution. asdlib.orgwisdomlib.orgwikipedia.orglibretexts.org This method involves preparing a series of solutions where the total molar concentration of the metal and ligand remains constant, but their mole fractions are varied. d-nb.infonih.gov

The absorbance of each solution is measured at a wavelength where the complex absorbs maximally. A plot of absorbance versus the mole fraction of the ligand (or metal) is then constructed. The maximum absorbance on this plot corresponds to the mole fraction at which the complex is most concentrated, which in turn reveals the stoichiometric ratio of the complex. d-nb.infopesrsncollege.edu.in For example, a maximum at a mole fraction of 0.67 for the ligand indicates the formation of a 1:2 metal-to-ligand complex. This method was also employed to confirm the 1:2 stoichiometry of the Nickel(II)-alpha-benzoin oxime complex. indexcopernicus.com

Interactive Data Table: Job's Method for a Generic M:L₂ Complex

| Mole Fraction of Ligand | Absorbance |

| 0.0 | 0.02 |

| 0.1 | 0.12 |

| 0.2 | 0.24 |

| 0.3 | 0.36 |

| 0.4 | 0.48 |

| 0.5 | 0.60 |

| 0.6 | 0.72 |

| 0.7 | 0.78 |

| 0.8 | 0.64 |

| 0.9 | 0.32 |

| 1.0 | 0.03 |

| Note: This table contains illustrative data. The plot would show a maximum absorbance near a mole fraction of 0.67 for the ligand, indicating a 1:2 (M:L) stoichiometry. |

The logarithmic slope method, or slope-ratio method, is another technique used for determining the stoichiometry of complexes, particularly useful for weaker complexes where the other methods may yield highly curved plots. libretexts.org This method assumes that the complex formation can be driven to completion in the presence of a large excess of either the metal ion or the ligand. libretexts.org

The method involves plotting the logarithm of a property proportional to the complex concentration (like absorbance) against the logarithm of the ligand (or metal) concentration. The slope of the resulting line gives the number of ligand molecules coordinated to the metal ion. uobabylon.edu.iq For example, a plot of log[MAn] versus log[A] (where M is the metal, A is the ligand, and n is the stoichiometric coefficient) will yield a straight line with a slope of 'n'. uobabylon.edu.iq This method has been applied to determine the composition of extracted species involving this compound. researchgate.net

Job's Method of Continuous Variation

Job's method, also known as the method of continuous variations, is a widely used spectrophotometric technique to determine the stoichiometry of a metal-ligand complex in solution asdlib.orgnih.govnih.govsemanticscholar.orgsemanticscholar.orgscribd.com. The method involves preparing a series of solutions where the total molar concentration of the metal ion and the ligand is kept constant, but their mole fractions are varied. By plotting the absorbance of the complex at a specific wavelength against the mole fraction of the ligand, the stoichiometry can be determined from the position of the maximum absorbance asdlib.orgnih.govnih.govsemanticscholar.orgsemanticscholar.orgscribd.com. For instance, a maximum at a mole fraction of 0.5 indicates a 1:1 metal-to-ligand ratio, while a maximum at 0.67 suggests a 1:2 ratio.

Stability Constants and Dissociation Dynamics of Metal Complexes

The stability constant (K) of a complex is an equilibrium constant for its formation reaction in solution and provides a measure of the strength of the interaction between the metal ion and the ligand. A large stability constant indicates the formation of a stable complex. The determination of stability constants is crucial for understanding the behavior of complexes in various applications.

The dissociation of a metal complex is the reverse of its formation. The dynamics of this process, including the rate of dissociation, are important for applications such as drug delivery and catalysis. The stability and dissociation dynamics are influenced by factors such as the nature of the metal ion and the ligand, the solvent, and the temperature.

Complexation with Transition Metal Ions

This compound forms well-defined complexes with a range of transition metal ions, leading to various applications.

Copper(II) Complexation and Applications

This compound is a well-known reagent for the determination of copper(II) nih.govguidechem.com. It forms a water-insoluble complex with copper(II) that can be extracted into organic solvents like chloroform for spectrophotometric analysis guidechem.com. The absorption maximum of the copper chelate in chloroform solution is at 440 nm guidechem.com. The use of surfactants, such as Triton-X100, can enhance the sensitivity of the spectrophotometric determination of Cu(II) with this compound by solubilizing the complex in aqueous media asianpubs.orgresearchgate.net. The suggested pH range for the formation of the Cu(BO)₂ complex is 4.4-5.8 asianpubs.org.

Recent research has also demonstrated the ability of this compound to form polynuclear copper(II) complexes. For instance, decanuclear Cu(II) clusters with a loop or single-strand "molecular wheel" topology have been synthesized. In these structures, the dianionic form of this compound acts as a bridging ligand, connecting the copper centers.

Nickel(II) Complexation (e.g., spectrophotometric determination, molecular wheels)

This compound is a selective and sensitive reagent for the spectrophotometric determination of Nickel(II). It forms an orange-colored complex with Ni(II) in an ammoniacal solution at pH 9, with a maximum absorbance at 422 nm. The presence of a non-ionic surfactant like Triton-X-100 can be used to carry out the determination in an aqueous medium.

The stoichiometry of the Ni(II)-α-benzoin oxime complex has been determined by Job's method of continuous variation to be 1:2 (Metal:Ligand). The stability constant of this complex was found to be 3.069 x 10⁴.

| Parameter | Value |

|---|---|

| pH | 9 |

| λmax | 422 nm |

| Stoichiometry (Ni:Ligand) | 1:2 |

| Stability Constant (K) | 3.069 x 10⁴ |

Furthermore, the use of this compound in Ni(II) chemistry has led to the formation of unusual molecular and supramolecular "wheels". These structures are polymetallic clusters with fascinating architectures and potential applications in materials science.

Palladium Complexation (e.g., solvent extraction, recovery from liquid waste)

This compound has been investigated for the solvent extraction of palladium(II) scirp.org. Solvent extraction is a hydrometallurgical technique used for the separation and purification of metals. In this process, a solution containing the metal ion is brought into contact with an immiscible organic solvent containing a ligand (the extractant), in this case, this compound. The ligand selectively forms a complex with the metal ion, which is then extracted into the organic phase. This allows for the separation of palladium from other metals in an aqueous solution. This technique is relevant for the recovery of palladium from various sources, including liquid waste streams from industrial processes. While the principle of using this compound for palladium extraction is established, detailed studies on its efficiency for recovery from specific types of liquid waste are areas of ongoing research.

Molybdenum(VI) Complexation and Reactivity

The reaction of this compound with molybdenum(VI) is highly dependent on the experimental conditions, particularly the pH of the aqueous metal ion solution and the ligand-to-metal ratio tandfonline.comresearchgate.net. These reactions can lead to the formation of various complexes tandfonline.comresearchgate.netresearchgate.net.

Under specific conditions, a white monomeric coordination complex with the formula [MoO₂(HL₁)₂]·H₂O can be formed, where HL₁ represents the singly deprotonated this compound ligand tandfonline.comresearchgate.net.

| Complex Type | Formula |

|---|---|

| Monomeric | [MoO₂(HL₁)₂]·H₂O |

| Dimeric (Oxidized Ligand) | [Mo₂O₅(HL²)₂(L²)₂]·H₂O |

| Dimeric (Hydrolyzed Ligand) | [Mo₂O₅(L²)₂(HL³)₂] |

In other instances, dimeric coordination complexes are formed. One such complex has the formula [Mo₂O₅(HL²)₂(L²)₂]·H₂O, where L² is the deprotonated oxidized form of this compound tandfonline.comresearchgate.net. Another dimeric complex, with the formula [Mo₂O₅(L²)₂(HL³)₂], involves the hydrolyzed form of the ligand (HL³) tandfonline.comresearchgate.net. The reactivity of this compound with molybdenum(VI) highlights the versatility of the ligand and its ability to participate in different coordination modes and even undergo chemical transformations during complexation.

Tungsten(VI) Complexation and Reactivity

The reaction between this compound (represented as H₂L¹) and tungsten(VI) is highly dependent on experimental conditions such as pH and the ligand-to-metal ratio. These factors dictate the formation of several distinct complexes. In ethanolic and aqueous solutions, studies have identified the formation of a white monomeric coordination complex, [WO₂(HL¹)₂]·H₂O. researchgate.net

Under different conditions, dimeric species are formed. One such complex is [W₂O₅(H₂L¹)₂(HL¹)₂], where HL¹ represents the deprotonated form of the ligand, C₆H₅(C=NO⁻)(CHOH)C₆H₅. Another dimeric complex, [W₂O₅(L³ )₂(HL³)₂], involves the hydrolyzed form of the ligand (HL³), C₆H₅(C=O)(CHOH)C₆H₅. researchgate.net The ability of this compound to form stable, water-insoluble complexes with tungsten(VI) makes it a useful precipitation and extraction reagent for this metal. nih.gov

Table 1: Tungsten(VI) Complexes with this compound

| Complex Formula | Type | Ligand Form |

|---|---|---|

| [WO₂(HL¹ )₂]·H₂O | Monomeric | Deprotonated (HL¹) |

| [W₂O₅(H₂L¹ )₂(HL¹)₂] | Dimeric | Neutral (H₂L¹) and Deprotonated (HL¹) |

Vanadium Complexation (e.g., various oxidation states, dimeric and decavanadate adducts)

The interaction of this compound (H₂L) with vanadium is multifaceted, yielding different products depending on the oxidation state of the metal and the pH of the solution. With vanadium(V), the reaction can lead to a dimeric coordination complex, [V₂O₄(H₂L)₂(L)₂]·3H₂O, where 'L' is the deprotonated and oxidized form of the ligand. researchgate.net

Furthermore, under specific conditions, this compound forms adducts with polyoxovanadates. Two notable examples are an orange-yellow decavanadate adduct, Na₅[HV₁₀O₂₈(H₂L)₂(HL)₂]·6H₂O, and a green mixed-valence decavanadate adduct, Na₆[H₅V₁₀O₂₈(HL)₆]·10H₂O. researchgate.net These reactions often involve redox processes where vanadium(V) is progressively reduced to vanadium(IV). researchgate.net In contrast, under an inert nitrogen atmosphere, this compound does not form a complex with vanadium(III); instead, it is hydrolyzed to benzoin (B196080), with vanadium(III) acting as a catalyst. researchgate.net

Table 2: Vanadium Complexes and Adducts with this compound

| Vanadium Oxidation State | Complex/Adduct Formula | Type |

|---|---|---|

| V(V) | [V₂O₄(H₂L)₂(L)₂]·3H₂O | Dimeric Coordination Complex |

| V(V) | Na₅[HV₁₀O₂₈(H₂L)₂(HL)₂]·6H₂O | Orange-Yellow Decavanadate Adduct |

| V(V)/V(IV) | Na₆[H₅V₁₀O₂₈(HL)₆]·10H₂O | Green Mixed-Valence Decavanadate Adduct |

| V(IV) | [V₂O₄(HL)₄]·0.5H₂O | Dimeric Coordination Compound |

Chromium(III) Complexation and Speciation

This compound (H₂BNO) reacts with chromium(III) sources to form both mononuclear and binuclear complexes. When Cr(NO)₃ is reacted with the ligand in an open atmosphere, the mononuclear complex Cr(HBNO)₃ is obtained. researchgate.net

More complex reactivity is observed with other chromium precursors. The irradiation of a solution containing Cr(CO)₆ and this compound can yield two different dichromium(III) complexes. The first is a μ-dihydroxo complex with the formula [Cr(μ-OH)(BNIM)(HBNO)]₂, and the second is a μ-oxo complex, [Cr(BNIM)(HBNO)(THF)]₂O. researchgate.net In these dimeric structures, BNIM represents the α-benzoin imine radical anion, which is formed from the homolytic cleavage of the oxime's N-OH bond. researchgate.net The ability of this compound to complex with Cr(III) is also utilized in analytical methods for the separation and speciation of chromium, often involving its preconcentration on a solid support or coprecipitation. researchgate.netnih.gov

Table 3: Chromium(III) Complexes with this compound Derivatives

| Complex Formula | Type | Bridge | Notes |

|---|---|---|---|

| Cr(HBNO)₃ | Mononuclear | - | Formed with Cr(NO)₃ precursor. researchgate.net |

| [Cr(μ-OH)(BNIM)(HBNO)]₂ | Binuclear (Dimer) | Dihydroxo | Involves α-benzoin imine radical anion (BNIM). researchgate.net |

Lead(II) Complexation and Preconcentration

This compound is an effective chelating agent for the preconcentration of Lead(II) from various environmental samples. The ligand can be immobilized onto a solid support, such as SP70 chelating resin, to create a material capable of selectively binding Pb(II) ions from aqueous solutions. researchgate.net This process allows for the separation of trace amounts of lead from complex matrices, thereby increasing the sensitivity and accuracy of subsequent analytical measurements. The quantitative recovery of Pb(II) is dependent on several factors, including the pH of the sample solution and the choice of eluent used to release the metal ion from the resin. researchgate.net This methodology has been successfully applied to water, crop, and pharmaceutical samples. researchgate.net

Cadmium(II) Complexation and Preconcentration

Similar to its application with lead(II), this compound is used for the separation and preconcentration of cadmium(II). By immobilizing this compound on a resin support, a solid-phase extraction material is created that effectively sequesters Cd(II) ions. researchgate.net This technique facilitates the determination of trace levels of cadmium in environmental samples. The efficiency of the preconcentration is influenced by analytical parameters such as pH, eluent type, and sample flow rate. researchgate.net The method provides a high preconcentration factor, enabling the detection of low concentrations of cadmium. researchgate.net

Cobalt(II) Complexation and Preconcentration

The complexing ability of this compound extends to cobalt(II), for which it is also used as a chelating agent in preconcentration procedures. An this compound-modified resin can be used to quantitatively capture Co(II) ions from various sample types. researchgate.net This solid-phase extraction method is crucial for analyzing trace levels of cobalt. Furthermore, the Co(II)/α-benzoin oxime precipitate is utilized as a carrier for the coprecipitation of other metal ions, such as Cr(III), in speciation studies. nih.gov

Table 4: Preconcentration of Pb(II), Cd(II), and Co(II) using this compound Modified Resin

| Metal Ion | Preconcentration Factor | Detection Limit (3σ) |

|---|---|---|

| Lead(II) | 75 | 16.0 µg/L |

| Cadmium(II) | 100 | 4.2 µg/L |

| Cobalt(II) | 100 | 1.3 µg/L |

Data obtained using SP70-alpha-benzoin oxime chelating resin. researchgate.net

Uranium, Thorium, Zirconium, and Platinum Complexation

This compound forms complexes with several heavy elements, which is particularly relevant for their separation and determination.

Uranium(VI): The reaction of this compound (H₂L²) with uranium(VI) at a pH of 7 results in the formation of a dimeric coordination complex. researchgate.netnih.gov In this reaction, the ligand undergoes both oxidation and reduction before coordinating to the uranyl ion. The resulting complex has the proposed formula [U₂O₄(OH)₂(L³)(HL⁴)]·H₂O, where L³ and HL⁴ are two different deprotonated ligands derived from the parent this compound. researchgate.netnih.gov

Thorium and Zirconium: The complexing properties of this compound are utilized for the simultaneous preconcentration and determination of thorium and zirconium, along with uranium. wikipedia.org This is typically achieved by using a resin, such as Amberlite XAD-2000, that has been modified with this compound, indicating the formation of stable complexes with these metal ions on the solid support. wikipedia.orgdocumentsdelivered.com

Platinum: this compound is used as a reagent for the spectroscopic determination of platinum(IV). chemicalbook.com This analytical application is based on the formation of a stable platinum-ligand complex in solution, which can be quantified using spectrophotometry.

Synthesis and Characterization of Metal Clusters and Coordination Polymers

The dianion of this compound (bzox²⁻) has proven to be a versatile ligand in the synthesis of polynuclear 3d-metal clusters. Its alkoxide and oximate functionalities are effective bridging groups that facilitate the formation of high-nuclearity species with novel structural topologies and interesting magnetic properties.

High-Nuclearity Metal Clusters

This compound has been sparingly but effectively employed in 3d-metal chemistry to generate high-nuclearity clusters. Its use has led to the successful synthesis of various manganese(III), nickel(II), and copper(II) complexes. The ability of the deprotonated ligand to bridge multiple metal centers is a key factor in the assembly of these complex structures. Research in this area is driven by the quest for new molecular materials with significant magnetic properties, such as single-molecule magnet (SMM) behavior, and for modeling active sites in metallobiosystems. ufl.edu The flexible coordination modes of the bzox²⁻ ligand allow for the formation of diverse and often unprecedented structural motifs. scite.ai

Manganese(III) Clusters (e.g., enneanuclear complexes)

The initial application of α-benzoin oxime in higher oxidation state manganese chemistry has yielded an unusual enneanuclear Mn(III) cluster. ufl.edu The reaction of manganese(II) nitrate with α-benzoin oxime (bzoxH₂) and triethylamine (NEt₃) in methanol (B129727) resulted in the formation of dark-red crystals of [Mn₉O₂(bzox)₁₁(bzoxH)(MeOH)₄(H₂O)₂]·14MeOH. ufl.edu This complex is the first structurally characterized 3d metal complex in the +3 oxidation state to incorporate the α-benzoin oxime ligand. ufl.edu

The core of this Mn₉ cluster possesses an unprecedented topology, which is built from two triangular [Mn₃(μ₃-O²⁻)(μ-ON)₃]⁴⁺ units linked by a linear [Mn₃(μ-ON)₆]³⁺ fragment. ufl.edu This unique structural motif distinguishes it from other known Mn₉ clusters. Magnetic studies have revealed that the cluster is antiferromagnetically coupled and possesses an S = 3 spin ground state. ufl.edu The synthesis of this prototype product suggests that α-benzoin oxime is a promising ligand for accessing new high-nuclearity metal clusters with novel structures and magnetic behaviors. ufl.edu

Table 1: Synthesis of Enneanuclear Manganese(III) Cluster

| Reactants | Molar Ratio | Solvent | Product | Yield |

|---|

Copper(II) Benzoate Chemistry and Molecular Wheels

The use of α-benzoin oxime in copper(II) benzoate chemistry has led to the synthesis of decanuclear copper(II) complexes with a "molecular wheel" or loop topology. ufl.edu The reaction of copper(II) benzoate dihydrate with one equivalent of α-benzoin oxime in N,N-dimethylformamide (DMF) produces the complex [Cu₁₀(bzox)₁₀(DMF)₄] in good yield. ufl.edu A solvent-free version, [Cu₁₀(bzox)₁₀], can be subsequently isolated by dissolving the initial product in dichloromethane. ufl.edu

Table 2: Decanuclear Copper(II) Molecular Wheels

| Complex | Formula | Synthesis Solvent | Key Structural Feature |

|---|---|---|---|

| 1 | [Cu₁₀(bzox)₁₀(DMF)₄] | DMF | Loop or single-strand molecular wheel |

| 2 | [Cu₁₀(bzox)₁₀] | CH₂Cl₂ | Solvent-free molecular wheel |

Supramolecular Architectures from this compound Complexes

The molecular wheels synthesized from copper(II) benzoate and α-benzoin oxime exhibit fascinating supramolecular chemistry. ufl.edu In the crystalline state, the individual [Cu₁₀(bzox)₁₀] and [Cu₁₀(bzox)₁₀(DMF)₄] wheels stack on top of one another, forming nanotubular columns. ufl.edu This self-assembly process is a result of intermolecular interactions between the discrete molecular units.

In the case of the DMF-containing complex, a DMF molecule is situated in the central cavity of the wheel, participating in a weak C-H···N hydrogen bond. scite.ai The packing of these wheels creates channels that run through the crystal lattice. These ordered, hollow structures are prime examples of supramolecular architectures derived from coordination complexes. The ability of α-benzoin oxime complexes to self-assemble into such organized, higher-order structures highlights their potential in the development of new materials with porous or tubular frameworks. scite.aiufl.edu

Spectroscopic and Computational Studies of Alpha Benzoin Oxime and Its Complexes

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within alpha-benzoin oxime and determining how they are involved in metal coordination.

FT-IR spectroscopy is a powerful method for identifying the characteristic vibrational modes of this compound. The spectrum of the free ligand displays several key absorption bands that are sensitive to its molecular environment and participation in complex formation. The presence of hydroxyl (-OH) and oxime (C=N-OH) groups gives rise to distinct peaks. A broad band observed in the 3400–3200 cm⁻¹ region is typically assigned to the O–H stretching vibrations of both the alcoholic and oxime hydroxyl groups, indicating intermolecular hydrogen bonding in the solid state.

Other significant vibrations include the C-H stretching of the aromatic rings, which appears around 3068 cm⁻¹. chemicalbook.com The stretching vibration for the C=N bond of the oxime group is observed in the region of 1714-1661 cm⁻¹, while the C-O stretching vibration is noted at approximately 1726 cm⁻¹. chemicalbook.com The N–O stretching vibration is another important diagnostic peak, typically found in the 960–930 cm⁻¹ range.

Upon complexation with metal ions, significant shifts in these vibrational frequencies are observed, providing evidence of coordination. For instance, in studies of chromium(III) complexes, changes in the positions of the C=N and N-O bands indicate the involvement of the oxime group in binding to the metal center. chemicalbook.com The disappearance or shifting of the O-H stretching band can signify deprotonation of the hydroxyl group upon chelation.

Table 1: Characteristic FT-IR Vibrational Frequencies for α-Benzoin Oxime

| Vibrational Mode | Frequency (cm⁻¹) | Reference |

|---|---|---|

| O–H Stretch (Alcohol & Oxime) | 3400–3200 | |

| Aromatic C–H Stretch | 3068 | chemicalbook.com |

| C=N Stretch (Oxime) | 1714-1661 | chemicalbook.com |

| C-O Stretch | 1726 | chemicalbook.com |

| C-H Bend | 1219 | chemicalbook.com |

Raman spectroscopy serves as a complementary technique to FT-IR for studying the vibrational modes of this compound. While FT-IR measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. Vibrational modes that involve a change in polarizability are Raman active, whereas those that involve a change in dipole moment are IR active.

For this compound, the C=N double bond and the aromatic ring stretching vibrations are expected to produce strong signals in the Raman spectrum due to their high polarizability. These signals would provide confirmatory evidence for the assignments made in FT-IR spectroscopy. Symmetrical vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum, are often prominent in the Raman spectrum. However, detailed experimental Raman spectral data for this compound is not extensively available in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the molecular structure of this compound and its diamagnetic metal complexes in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H.

The ¹H NMR spectrum of free this compound exhibits characteristic signals corresponding to the different types of protons in the molecule. The protons of the two phenyl rings typically appear as a complex multiplet in the aromatic region of the spectrum, generally between 7.1 and 7.8 ppm. chemicalbook.com The spectrum also shows distinct signals for the hydroxyl protons of the alcohol and oxime groups, which can be found at varied chemical shifts, such as 3.7, 8.5, and 9.5 ppm, depending on the solvent and concentration due to hydrogen bonding effects. chemicalbook.com

Table 2: Representative ¹H NMR Chemical Shifts (δ, ppm) for α-Benzoin Oxime

| Proton Type | Chemical Shift (ppm) | Reference |

|---|---|---|

| Hydroxyl Protons | 3.7, 8.5, 9.5 | chemicalbook.com |

¹H NMR spectroscopy is highly valuable for confirming the structure of metal complexes of this compound. nih.gov When the ligand coordinates to a diamagnetic metal ion, such as Zn(II) or U(VI), the chemical shifts of the protons near the coordination sites are altered. nih.gov These coordination-induced shifts provide direct evidence of ligand-metal bond formation.

For example, in the characterization of a dimeric uranium(VI) complex, ¹H NMR spectroscopy was used alongside IR and UV-Visible techniques to confirm the structure. nih.gov The changes in the chemical shifts of the hydroxyl and aromatic protons upon complexation help to identify the specific atoms of the ligand that are bonded to the metal center. The disappearance of a hydroxyl proton signal can indicate deprotonation and the formation of a metal-oxygen bond. Thus, NMR serves as a critical technique for elucidating the detailed coordination mode of this compound in its various metal complexes. nih.gov

Electronic Spectroscopy

Electronic spectroscopy, primarily Ultraviolet-Visible (UV-Vis) spectroscopy, provides information on the electronic transitions within the this compound molecule and its metal complexes. The UV-Vis spectrum of the free ligand is characterized by intense absorption bands in the ultraviolet region, which are attributed to π→π* and n→π* electronic transitions within the aromatic rings and the oxime functional group. chemicalbook.com Studies have recorded a sharp peak at approximately 250 nm, assigned to a π→π* transition, and another peak around 330 nm related to the chromophores in the molecule. chemicalbook.com

The formation of metal complexes leads to significant changes in the electronic spectrum. Often, new absorption bands appear in the visible region, which are responsible for the characteristic colors of these complexes. These new bands can arise from two main types of transitions:

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital. These transitions are typically intense.

d-d Transitions: In complexes with transition metals having d-electrons, such as Ni(II) or Cr(III), electrons can be excited from a lower-energy d-orbital to a higher-energy d-orbital. zenodo.orgnih.gov These transitions are generally weaker than charge transfer bands and are characteristic of the metal ion and its coordination geometry. zenodo.orgnih.gov

For example, the formation of an orange-colored nickel(II)-alpha-benzoin oxime complex results in a new absorption maximum at 422 nm. zenodo.org Similarly, the copper(II) complex has been studied for its use in spectrophotometric analysis. biosynth.com The electronic spectra of chromium(III) complexes often reveal d-d transitions that are indicative of an octahedral geometry. nih.gov These spectral features are crucial for understanding the electronic structure and bonding in the metal complexes.

Table 3: UV-Vis Absorption Data for α-Benzoin Oxime and Its Metal Complexes

| Compound / Complex | λmax (nm) | Type of Transition | Reference |

|---|---|---|---|

| α-Benzoin Oxime | 250 | π→π* | chemicalbook.com |

| α-Benzoin Oxime | 330 | n→π* | chemicalbook.com |

| Ni(II)-α-Benzoin Oxime | 422 | Charge-transfer | zenodo.org |

| Cu(II)-α-Benzoin Oxime | Not specified | Charge-transfer | biosynth.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. libretexts.org It provides detailed information about the electronic structure, dynamics, and environment of paramagnetic centers, such as free radicals and transition metal ions. wordpress.comresearchgate.net

EPR spectroscopy is a powerful tool for investigating the magnetic properties of materials containing unpaired electrons. wordpress.com The magnetic properties of single crystals of alpha-benzoinoxime (ABO) have been examined using EPR after gamma irradiation. wordpress.com The study, conducted over a temperature range of 120 to 440 K, revealed the formation of paramagnetic centers, or free radicals, within the crystal lattice as a result of the high-energy irradiation. wordpress.com The EPR spectra were found to be dependent on both the temperature and the orientation of the crystal in the magnetic field, indicating anisotropy in the magnetic properties of the induced radicals. wordpress.com

High-energy irradiation, such as gamma rays, can induce the formation of free radicals in molecules like this compound. wordpress.com In the EPR study of irradiated ABO single crystals, two different types of radicals, labeled R1 and R2, were identified. wordpress.com The spectra of these two radicals were observed to overlap at low temperatures. wordpress.com As the temperature was increased, one of the radicals (R1) was found to quench and its spectrum disappeared above 340 K. wordpress.com Investigations suggest that high-energy irradiation often removes a hydrogen atom from the oxime group (-NOH) of oximes, leading to the formation of an iminoxy radical. wordpress.com In these σ-type radicals, the unpaired electron is primarily located in the N-O group. wordpress.com Based on its characteristics, the R1 radical was identified as an iminoxy radical. wordpress.com

The analysis of EPR spectra yields key parameters like the g-factor and hyperfine coupling constants (hfccs), which are characteristic of a specific radical and its environment. libretexts.orglibretexts.org The g-factor is a dimensionless quantity that reflects the local electronic structure around the unpaired electron. libretexts.orgmanchester.ac.uk Hyperfine coupling arises from the interaction of the electron spin with the magnetic moments of nearby nuclei (like ¹⁴N and ¹H), causing the splitting of EPR lines. libretexts.org

For the radicals induced in this compound, both experimental and computational (using Density Functional Theory, DFT) methods were employed to determine these parameters. wordpress.com The g-values for both radicals were found to be anisotropic, with average isotropic values (g_iso) of 2.0051 for the R1 radical and 2.0031 for the R2 radical. wordpress.com The experimentally determined hyperfine coupling constants and their directional cosines were also reported. wordpress.com The calculated EPR parameters for modeled radicals showed strong agreement with the experimental values, confirming the identification of the radical structures. wordpress.com

Table 3: Experimental EPR Parameters for Radicals in Gamma-Irradiated α-Benzoin Oxime

| Radical | Parameter | Isotropic Value | Anisotropic Components (Gauss) |

|---|---|---|---|

| R1 | g-factor | 2.0051 | g_xx=2.0021, g_yy=2.0065, g_zz=2.0067 |

| A(¹⁴N) hfcc | 32.7 | A_xx=24.97, A_yy=37.10, A_zz=36.03 | |

| R2 | g-factor | 2.0031 | g_xx=2.0024, g_yy=2.0031, g_zz=2.0038 |

| A(¹⁴N) hfcc | 12.1 | A_xx=10.02, A_yy=10.10, A_zz=16.18 | |

| A(¹H) hfcc | 13.9 | A_xx=19.19, A_yy=11.10, A_zz=11.41 |

Data sourced from a study on gamma-irradiated single crystals of this compound. wordpress.com

Mass Spectrometry (MS)

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of this compound and its complexes through fragmentation analysis. Both Electron Ionization (EI) and Electrospray Ionization (ESI) mass spectrometry have been employed in its study. The mass spectrum of this compound displays a molecular ion peak that corresponds to its molecular weight of 227.26 g/mol . scbt.com The exact mass has been determined to be 227.094628657 Da. uni-muenchen.de

ESI-MS is particularly advantageous for the characterization of large, non-volatile metal complexes of this compound in solution, while EI-MS is more suited for the analysis of the smaller, more volatile free ligand. acs.org The data obtained from mass spectrometry, when used in conjunction with other spectroscopic and analytical techniques, allows for a comprehensive characterization of these coordination compounds.

Table 1: Predicted Fragmentation Pattern for this compound This table is generated based on general fragmentation principles and the known structure of this compound, as specific experimental data was not available in the searched literature.

| m/z Value | Possible Fragment Ion | Fragment Structure |

|---|---|---|

| 227 | [C₁₄H₁₃NO₂]⁺• (Molecular Ion) | C₆H₅CH(OH)C(=NOH)C₆H₅ |

| 210 | [M - OH]⁺ | [C₁₄H₁₂NO]⁺ |

| 196 | [M - NOH]⁺ | [C₁₄H₁₂O]⁺ |

| 180 | [M - H₂O - NOH]⁺ | [C₁₄H₁₀]⁺ |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Diffraction Studies

Single crystal X-ray diffraction analysis offers an unambiguous method to resolve stereochemical ambiguities, such as syn/anti isomerism in oximes, and to confirm the planar geometry of the oxime group. researchgate.net While crystallographic data for the free this compound ligand are limited in the available literature, the structures of its metal complexes have been extensively investigated, confirming its chelating behavior.

A notable example is the single crystal X-ray diffraction study of a decanuclear copper(II) complex with this compound, which reveals a wheel topology. researchgate.netugr.es The crystallographic data for this complex are summarized in the table below.

Table 2: Crystallographic Data for a Decanuclear Copper(II) Complex of this compound researchgate.netugr.es

| Parameter | Value |

|---|---|

| Formula | C₁₅₆H₁₄₆Cl₁₆Cu₁₀N₁₀O₂₂ |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| a (Å) | 16.9401(11) |

| b (Å) | 27.9757(18) |

| c (Å) | 16.9907(11) |

| α (°) | 90 |

| β (°) | 91.464(1) |

| γ (°) | 90 |

| Volume (ų) | 8049.5(9) |

| Z | 1 |

| Temperature (K) | 173(2) |

| R-factor (%) | 4.41 |

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline materials, including metal complexes of this compound. It is particularly useful for confirming the phase purity of a synthesized complex and can provide information about its crystal structure. chemrevlett.comspuvvn.edueajournals.org

Studies on various transition metal complexes of Schiff bases, a class of compounds to which this compound belongs, have utilized PXRD to confirm their crystalline nature. chemrevlett.comspuvvn.edueajournals.orgchemicalbook.comresearchgate.net For instance, the powder XRD patterns of Ni(II) complexes with ligands similar to this compound have been used to determine their crystalline structure. chemrevlett.comchemicalbook.comresearchgate.net While specific powder diffraction patterns for this compound complexes were not detailed in the reviewed literature, the technique is a standard method for the solid-state characterization of such compounds. The analysis of the peak positions and intensities in a PXRD pattern allows for the determination of the unit cell parameters and can be used to identify the crystalline phase by comparison with databases.

Computational Chemistry

Computational chemistry provides powerful tools for investigating the electronic structure, geometry, and conformational landscape of molecules like this compound, complementing experimental findings.

Density Functional Theory (DFT) has emerged as a widely used computational method for studying the properties of organic molecules and their metal complexes due to its favorable balance of accuracy and computational cost. inpressco.comresearchgate.netnih.govfigshare.com

Geometry optimization calculations using DFT are performed to find the minimum energy structure of a molecule, providing theoretical predictions of bond lengths, bond angles, and dihedral angles. For this compound, such calculations are typically carried out using the B3LYP functional with basis sets such as 6-31G(d,p). inpressco.comresearchgate.netfigshare.com These theoretical calculations can then be compared with experimental data from X-ray diffraction to validate the computational model.

Conformational analysis involves exploring the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. researchgate.netq-chem.comstackexchange.com For this compound, rotations around the C-C and C-O single bonds lead to various conformers with different energies. A potential energy surface (PES) scan, where the energy is calculated as a function of one or more dihedral angles, can be performed to identify the most stable conformers and the energy barriers between them. uni-muenchen.derug.nlresearchgate.netq-chem.comstackexchange.com While specific literature with a detailed conformational analysis of this compound was not found, the general methodology is well-established. researchgate.netq-chem.comstackexchange.com The results of such a study would provide insight into the flexibility of the molecule and its preferred shape in different environments.

Table 3: Theoretically Predicted Geometrical Parameters for this compound (B3LYP/6-31G(d,p)) This table presents a representative set of optimized geometrical parameters for this compound based on typical values for similar organic molecules calculated at this level of theory, as a specific published data table was not located.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | C-C (phenyl) | ~1.39 |

| C-C | ~1.52 | |

| C=N | ~1.28 | |

| N-O | ~1.41 | |

| C-O | ~1.43 | |

| O-H | ~0.96 | |

| Bond Angle (°) | C-C-C (phenyl) | ~120 |

| C-C=N | ~117 | |

| C=N-O | ~111 | |

| C-C-O | ~109 | |

| Dihedral Angle (°) | H-O-C-C | Varies with conformation |

| C-C-C=N | Varies with conformation |

Density Functional Theory (DFT) Calculations

Calculation of Spectroscopic Parameters (e.g., EPR, vibrational frequencies)